molecular formula C10H9N3O4 B11876447 Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 209849-69-4

Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B11876447
CAS No.: 209849-69-4
M. Wt: 235.20 g/mol
InChI Key: NMTHBAGOFSULOR-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are known for their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide in methanol, followed by reaction with guanidine . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

Uniqueness

Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the oxo group at the 7-position contribute to its reactivity and potential biological activities .

Properties

CAS No.

209849-69-4

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

methyl 2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-16-9(15)6-3-5-4-11-10(17-2)13-7(5)12-8(6)14/h3-4H,1-2H3,(H,11,12,13,14)

InChI Key

NMTHBAGOFSULOR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)OC

Origin of Product

United States

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